BenchChemオンラインストアへようこそ!

NS383

ASIC1a inhibition Pain pharmacology Electrophysiology

NS383 is a subunit-selective ASIC inhibitor that potently blocks ASIC1a, ASIC3, and ASIC1a+3 heteromers while sparing ASIC2a-containing channels. This unique profile enables unambiguous ASIC subunit deconvolution in DRG neurons and comprehensive pain signal suppression without motor impairment in vivo. With enhanced potency at human ASIC1a, NS383 is ideal for translational pain research and target validation in human-derived systems.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B2654981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS383
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4
InChIInChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3
InChIKeyOZVZKENYKWSYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NS383 Procurement Guide: A Potent and Subtype-Selective ASIC Channel Blocker for Pain Research


NS383 (CAS 309711-59-9) is a synthetic small-molecule inhibitor of acid-sensing ion channels (ASICs), a family of proton-gated cation channels implicated in pain transduction, ischemia, and neurodegeneration [1]. It is characterized chemically as 8-ethyl-3-(hydroxyimino)-5-phenyl-1H,2H,3H,6H,7H,8H,9H-pyrrolo[3,2-h]isoquinolin-2-one, with a molecular weight of 321.37 Da . NS383 exhibits a unique selectivity profile, potently inhibiting homomeric ASIC1a and ASIC3 channels as well as heteromeric ASIC1a+3 complexes, while showing negligible activity at ASIC2a-containing channels . This subunit-specific inhibition profile distinguishes NS383 from broader-spectrum ASIC blockers and underpins its utility as a pharmacological tool for dissecting ASIC-mediated physiology in pain and sensory research.

Why NS383 Cannot Be Replaced by Generic ASIC Blockers in Experimental Protocols


ASIC inhibitors such as amiloride, A-317567, and APETx2 exhibit markedly different subunit selectivity profiles, potency ranges, and in vivo safety margins compared to NS383. Amiloride, a non-selective ASIC blocker, displays broad inhibition across multiple ASIC subtypes but requires significantly higher concentrations and is associated with toxicity at analgesic doses [1]. APETx2, a peptide toxin, is a potent ASIC3 inhibitor (IC50 63 nM) but lacks activity at ASIC1a and presents formulation and stability challenges inherent to peptide-based tools [2]. A-317567 inhibits ASIC3 with an IC50 of ~1 μM but also exhibits non-discriminative activity across other ASIC subtypes and causes sedation in vivo [3]. Substituting any of these agents for NS383 would fundamentally alter experimental outcomes due to divergent channel subtype engagement, confounding interpretation of ASIC-mediated physiological mechanisms.

Quantitative Differentiation of NS383: Head-to-Head and Cross-Study Comparisons


NS383 Exhibits 10- to 30-Fold Higher Potency Than Amiloride at Rat ASIC1a

In patch-clamp electrophysiology studies using rat ASIC1a expressed in heterologous systems, NS383 inhibited H+-activated currents with an IC50 of 0.44 μM. By comparison, the prototypical ASIC blocker amiloride exhibits an IC50 in the range of 5–15 μM at the same channel [1]. This represents a 10- to 30-fold enhancement in potency for NS383 relative to amiloride, enabling effective channel blockade at substantially lower compound concentrations and reducing the likelihood of off-target effects associated with high-dose amiloride exposure.

ASIC1a inhibition Pain pharmacology Electrophysiology

NS383 Is Completely Inactive at ASIC2a, Defining a Distinct Selectivity Fingerprint

NS383 shows no inhibitory activity (IC50 > 30 μM) at rat homomeric ASIC2a channels when tested at concentrations up to 30 μM, despite potent inhibition of ASIC1a and ASIC3 [1]. In contrast, amiloride inhibits ASIC2a with an IC50 of approximately 20–30 μM, while A-317567 exhibits non-discriminative inhibition across ASIC1a, ASIC2a, and ASIC3 with IC50 values ranging from 2–30 μM [2]. This complete inactivity at ASIC2a provides NS383 with a unique selectivity fingerprint that is not shared by these commonly used ASIC blockers.

ASIC subtype selectivity Channel pharmacology Mechanistic studies

NS383 Inhibits Heteromeric ASIC1a+3 Channels with Submicromolar Potency

NS383 potently inhibits H+-activated currents from heteromeric ASIC1a+3 channels with an IC50 of 0.79 μM (rat) and 0.69 μM (human) . This is particularly significant because ASIC1a+3 heteromers are the predominant ASIC species in sensory neurons and are thought to mediate acid-evoked pain signals in vivo. By comparison, APETx2, a selective ASIC3 peptide inhibitor with an IC50 of 63 nM at homomeric ASIC3, shows markedly reduced potency at ASIC1a+3 heteromers (IC50 ≈ 2 μM) and no activity at ASIC1a [1]. NS383 thus provides balanced inhibition of both the homomeric and heteromeric channel populations relevant to pain transduction.

Heteromeric ASIC channels Pain signaling Sensory neuron pharmacology

NS383 Demonstrates an 8-Fold Safety Margin in Motor Function Relative to Analgesic Doses

In the rat formalin test, NS383 (10–60 mg/kg, i.p.) dose-dependently attenuated nocifensive behaviors, achieving efficacy comparable to amiloride (50–200 mg/kg, i.p.), acetaminophen (100–400 mg/kg, i.p.), and morphine (3–10 mg/kg, i.p.) [1]. Critically, motor function (assessed by rotarod performance) remained unaffected by NS383 at doses up to 8-fold higher than those effective in pain models, indicating a substantial therapeutic window. In contrast, analgesic doses of amiloride were deemed toxic, precluding its utility as a systemic analgesic tool [1].

In vivo pharmacology Analgesic efficacy Therapeutic index

NS383 Is More Potent at Human ASIC1a Than Rat ASIC1a, Facilitating Translational Studies

NS383 exhibits species-dependent potency differences that are essential for translational experimental design. At human ASIC1a, NS383 shows an IC50 of 0.12 μM, approximately 3.7-fold more potent than at rat ASIC1a (IC50 = 0.44 μM) . This contrasts with many ASIC inhibitors such as amiloride, which show comparable potency across species. The enhanced human potency positions NS383 as a valuable tool for validating target engagement in human tissue preparations and for guiding dose selection in translational pain programs.

Species selectivity Translational pharmacology Human ASIC channels

Validated Application Scenarios for NS383 Based on Quantitative Evidence


Dissecting ASIC1a Versus ASIC2a Contributions in Native Sensory Neurons

In patch-clamp recordings from dorsal root ganglion (DRG) neurons, researchers can employ NS383 (at 1–10 μM) to selectively eliminate currents mediated by ASIC1a- and ASIC3-containing channels while leaving ASIC2a-mediated currents intact [1]. This application is uniquely enabled by NS383's complete inactivity at ASIC2a (IC50 > 30 μM), a property not shared by amiloride or A-317567. Post-NS383 residual currents can thus be confidently attributed to ASIC2a-containing channels, enabling unambiguous subunit deconvolution in native cells expressing complex ASIC subunit mixtures.

Chronic Pain Behavioral Studies Requiring Motor-Neutral Analgesic Tools

For researchers conducting longitudinal pain behavior studies in rodents (e.g., CFA-induced inflammatory pain or CCI neuropathic pain models), NS383 provides effective analgesia without the motor impairment that confounds interpretation of morphine or acetaminophen studies [1]. NS383 (10–60 mg/kg, i.p.) reverses both inflammatory and neuropathic hyperalgesia while preserving normal rotarod performance at doses up to 8-fold higher than analgesic doses. This safety margin is critical for studies requiring repeated dosing over days or weeks and for experiments where motor coordination is a key behavioral readout.

Human ASIC1a Target Validation in Recombinant and Native Human Tissue Assays

Given NS383's enhanced potency at human ASIC1a (IC50 = 0.12 μM) relative to rat ASIC1a (IC50 = 0.44 μM), this compound is particularly well-suited for target engagement studies using human-derived cells, iPSC-derived sensory neurons, or human tissue preparations [1]. Researchers can achieve effective channel blockade at lower concentrations in human systems, minimizing solvent artifacts and improving assay robustness. This species-selectivity profile also supports translational pharmacokinetic-pharmacodynamic (PK/PD) modeling when moving from rodent efficacy studies to human target validation.

Pharmacological Isolation of ASIC1a+3 Heteromers in Pain Pathway Studies

ASIC1a+3 heteromers are the predominant ASIC species in peripheral sensory neurons and are hypothesized to be key mediators of acid-evoked pain. NS383's balanced inhibition of both homomeric ASIC1a (IC50 0.44 μM), homomeric ASIC3 (IC50 2.1 μM), and heteromeric ASIC1a+3 (IC50 0.79 μM) provides a more comprehensive blockade of pain-relevant ASIC populations than peptide toxins like APETx2, which primarily target ASIC3 homomers with reduced heteromer activity [1]. This makes NS383 the tool of choice for studies aiming to achieve maximal ASIC-mediated pain signal suppression without resorting to non-selective agents like amiloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS383

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.